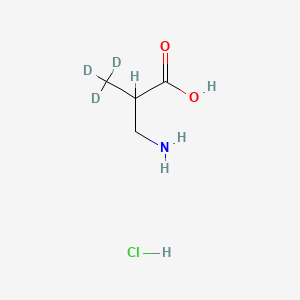

rac-3-Aminoisobutyric Acid-d3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

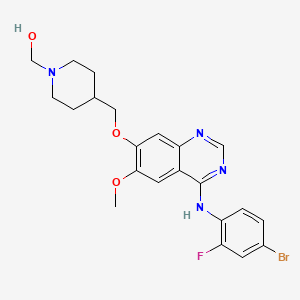

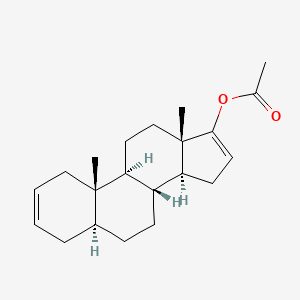

“rac-3-Aminoisobutyric Acid-d3 Hydrochloride” is a compound with the molecular formula C4H10ClNO2 . It is a labelled compound of 3-Aminoisobutyric Acid . The compound can be used for the preparation and isolation of D (-)-β-aminoisobutyric acid .

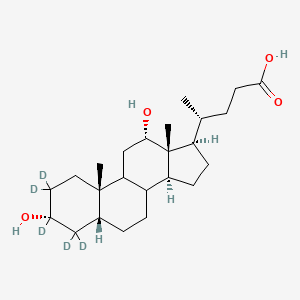

Molecular Structure Analysis

The molecular structure of “rac-3-Aminoisobutyric Acid-d3 Hydrochloride” includes a molecular weight of 142.60 g/mol . The IUPAC name is 2-(aminomethyl)-3,3,3-trideuteriopropanoic acid;hydrochloride . The InChI is InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-3-Aminoisobutyric Acid-d3 Hydrochloride” include a molecular weight of 142.60 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 142.0588365 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 8 . The compound is canonicalized .Applications De Recherche Scientifique

Metabolic Research

rac-3-Aminoisobutyric Acid-d3 Hydrochloride: is utilized in metabolic research to study in vivo metabolic pathways . The incorporation of stable isotopes like deuterium allows researchers to trace and understand metabolic processes safely within living organisms. This is particularly useful in pharmacokinetics to observe how substances are absorbed, distributed, metabolized, and excreted.

Environmental Studies

In environmental research, rac-3-Aminoisobutyric Acid-d3 Hydrochloride serves as a standard for environmental pollutants . It helps in the detection and quantification of contaminants in various ecosystems, including air, water, soil, and food. This aids in assessing pollution levels and the effectiveness of environmental protection measures.

Clinical Diagnostics

The compound is used in clinical diagnostics for imaging and newborn screening . Isotopes play a crucial role in diagnosing various diseases, where they may be used to trace the spread of substances within the body or to screen for metabolic disorders in newborns.

Organic Chemistry

In the field of organic chemistry, rac-3-Aminoisobutyric Acid-d3 Hydrochloride is used as a chemical reference for identification, qualitative and quantitative analysis, and detection . It’s also employed in studying the structure, reaction mechanisms, and kinetics of compounds using NMR solvents.

NMR Solvent Studies

The compound’s utility extends to NMR solvent studies, where it’s used to investigate the structure and dynamics of molecules . NMR solvents containing stable isotopes like deuterium are essential for high-resolution spectroscopy, enabling detailed molecular analysis.

Proteomics Research

In proteomics, rac-3-Aminoisobutyric Acid-d3 Hydrochloride is a valuable biochemical tool. It’s used for the preparation and isolation of specific proteins and peptides, which are then studied to understand their structure, function, and interactions .

Mécanisme D'action

Target of Action

It is a deuterium-labeled compound of dl-histidine , which suggests that it may interact with the same targets as DL-Histidine. DL-Histidine is an essential amino acid involved in protein synthesis.

Mode of Action

As a deuterium-labeled compound, it is often used as a tracer in biochemical research . Deuterium labeling allows for the tracking of the compound’s interactions with its targets and any resulting changes .

Biochemical Pathways

Given its relation to DL-Histidine, it may be involved in the same pathways, such as protein synthesis and metabolism .

Pharmacokinetics

The use of deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

As a deuterium-labeled compound, it is primarily used for research purposes, particularly in proteomics research .

Propriétés

IUPAC Name |

2-(aminomethyl)-3,3,3-trideuteriopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-3-Aminoisobutyric Acid-d3 Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)